molecular formula C8H8F3N3O2 B13529917 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13529917
M. Wt: 235.16 g/mol
InChI Key: KSPUTQOJBKJOJA-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole carboxylic acid family, characterized by a cyclopropyl substituent at position 5 and a 2,2,2-trifluoroethyl group at position 1 of the triazole ring. This compound is synthesized via enole-mediated click Dimroth reactions, followed by functionalization steps such as amidation or esterification . Its structural features, including the electron-withdrawing trifluoroethyl group and the strained cyclopropyl ring, influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C8H8F3N3O2

Molecular Weight

235.16 g/mol

IUPAC Name

5-cyclopropyl-1-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)3-14-6(4-1-2-4)5(7(15)16)12-13-14/h4H,1-3H2,(H,15,16)

InChI Key

KSPUTQOJBKJOJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=NN2CC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by the introduction of the cyclopropyl and trifluoroethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 1 and 5 of the triazole ring. Notable examples include:

Compound Name Substituents (Position 1) Substituents (Position 5) Molecular Weight Key Features
5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-... 2,2,2-Trifluoroethyl Cyclopropyl ~237.18* High acidity; electron-withdrawing groups
5-Cyclopropyl-1-(4-methoxyphenyl)-... 4-Methoxyphenyl Cyclopropyl 313.33† Aromatic bulk; moderate polarity
5-Methyl-1-(thiazol-2-yl)-... Thiazol-2-yl Methyl 239.23‡ Zwitterionic nature; enhanced activity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-... 4-Chlorophenyl Trifluoromethyl 290.65§ High antiproliferative activity
5-Isopropyl-1-(2,2,2-trifluoroethyl)-... 2,2,2-Trifluoroethyl Isopropyl 237.18¶ Steric hindrance; lipophilic

*Estimated based on ; †Calculated from ; ‡Derived from ; §From ; ¶From .

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoroethyl or trifluoromethyl) enhance acidity but may reduce cell permeability due to increased polarity .
  • Aromatic substituents (e.g., 4-methoxyphenyl) introduce planar rigidity, influencing crystal packing and ligand-receptor interactions .
  • Zwitterionic derivatives (e.g., thiazol-2-yl) exhibit improved antiproliferative activity, likely due to balanced solubility and membrane permeability .
Antiproliferative Activity
  • 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-...: Limited direct data, but structurally similar carboxylic acids generally show lower activity compared to amides, likely due to high acidity and non-selective binding .
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-... : Demonstrates 68.09% growth inhibition (GP) in NCI-H522 lung cancer cells, highlighting the efficacy of trifluoromethyl substituents .
  • 5-Methyl-1-(thiazol-2-yl)-... : Inhibits NCI-H522 cells by ~40% (GP = 62.47%), attributed to zwitterionic properties enhancing target engagement .

Structural-Activity Relationships :

  • Trifluoromethyl/trifluoroethyl groups : Enhance target affinity but may compromise bioavailability.
  • Cyclopropyl vs.

Physicochemical and Crystallographic Properties

  • Acidity : The trifluoroethyl group intensifies the electron-withdrawing effect on the triazole ring, lowering the pKa of the carboxylic acid (~2.5–3.5 estimated), reducing cell permeability compared to less acidic analogs .
  • Crystal Packing: Monoclinic systems (space group C2/c) are common, with cyclopropyl orientation affecting intermolecular interactions. For example, in 5-cyclopropyl-1-(4-methoxyphenyl)-..., the cyclopropyl ring is coplanar with the aryl group, unlike in other analogs .

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